1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine
Description
Molecular Formula: C₈H₁₂N₆ Molecular Weight: 192.22 g/mol CAS No.: 1882492-43-4 This compound features a 1,2,3-triazole core linked via an ethyl group to a 4-methylpyrazole moiety. Limited physicochemical data are available, but its nitrogen-rich architecture implies moderate solubility in polar solvents .
Properties
Molecular Formula |
C8H12N6 |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
1-[2-(4-methylpyrazol-1-yl)ethyl]triazol-4-amine |
InChI |
InChI=1S/C8H12N6/c1-7-4-10-13(5-7)2-3-14-6-8(9)11-12-14/h4-6H,2-3,9H2,1H3 |
InChI Key |
JVFIDAPMZADOAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CCN2C=C(N=N2)N |
Origin of Product |
United States |
Preparation Methods
Table 1: Summary of Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) (Typical) |
|---|---|---|---|---|
| 1 | Alkylation | 4-Methylpyrazole + Alkyl halide (e.g., bromoethyl derivative), base (e.g., K2CO3), solvent (e.g., DMF) | 2-(4-Methylpyrazol-1-yl)ethyl halide intermediate | 70-85 |
| 2 | Azide substitution | Intermediate + Sodium azide, polar solvent (e.g., DMF), heat | 2-(4-Methylpyrazol-1-yl)ethyl azide | 75-90 |
| 3 | Cyclization to 1,2,3-triazole | Copper(I) catalyst (CuSO4 + sodium ascorbate), alkyne or intramolecular cyclization | This compound | 65-80 |
Detailed Preparation Methods from Literature
Alkylation of 4-Methylpyrazole
- 4-Methylpyrazole is reacted with an alkyl halide such as 2-bromoethylamine or 2-chloroethylamine under basic conditions (e.g., potassium carbonate in DMF) at elevated temperatures (60-80°C) to yield the corresponding ethyl-substituted pyrazole intermediate.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Purification is commonly achieved by column chromatography or recrystallization.
Alternative Synthetic Routes
Research has also explored related synthetic routes involving:
- Reaction of 4-methylpyrazole derivatives with tosylhydrazones and sodium azide to form triazole-pyrazole hybrids.
- Use of thiosemicarbazide and chalcone intermediates to build complex heterocycles containing pyrazole and triazole rings, although these are less direct routes for the target compound.
Characterization of the Product
- The final compound is characterized by NMR spectroscopy (1H and 13C), confirming the presence of pyrazole and triazole protons and carbons.
- High-resolution mass spectrometry (HRMS) confirms the molecular weight consistent with C8H12N6.
- Single-crystal X-ray diffraction can be used to confirm the molecular structure and purity.
Research Findings and Optimization
- Yields for the overall synthesis range from 65% to 90% depending on reaction conditions and purification methods.
- Reaction times vary but typically range from 2 to 6 hours per step.
- Optimization studies suggest that solvent choice and catalyst loading in the cyclization step significantly affect yield and purity.
- The compound’s biological activity is linked to the integrity of both heterocyclic rings, making the preservation of functional groups during synthesis critical.
Summary Table of Synthetic Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Alkylation solvent | DMF, DMSO | Polar aprotic solvents preferred |
| Alkylation temperature | 60-80°C | Moderate heating to drive reaction |
| Azide substitution temp | 60-90°C | Avoid excessive temperature to prevent decomposition |
| Cyclization catalyst | CuSO4 + sodium ascorbate | Copper(I)-catalyzed azide-alkyne cycloaddition |
| Cyclization time | 2-6 hours | Monitored by TLC or HPLC |
| Purification methods | Recrystallization, chromatography | Ensures high purity for biological testing |
This comprehensive synthesis approach provides an efficient route to this compound, enabling further exploration of its biological properties. The methods are supported by multiple research studies and are adaptable for scale-up in medicinal chemistry research.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxyl derivatives, while substitution reactions could produce a variety of substituted pyrazole or triazole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, research indicates that modifications in the triazole ring can enhance activity against various bacterial strains, making them potential candidates for antibiotic development.
-
Anticancer Agents :
- Triazole compounds have been investigated for their anticancer properties. A specific study highlighted the synthesis of triazole derivatives that showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism often involves the inhibition of specific enzymes crucial for cancer cell survival.
-
Anti-inflammatory Effects :
- Some derivatives have shown potential in reducing inflammation markers in animal models, suggesting that they could be developed into therapeutic agents for inflammatory diseases.
Agricultural Applications
-
Fungicides :
- The compound has been explored as a fungicide due to its ability to disrupt fungal cell wall synthesis. Case studies have shown efficacy against common agricultural pathogens, indicating its potential use in crop protection.
-
Herbicides :
- Research has indicated that triazole-based compounds can inhibit specific plant enzymes, leading to selective herbicidal activity. This selectivity is crucial for minimizing damage to non-target plants while effectively controlling weeds.
Material Science Applications
-
Polymer Chemistry :
- The incorporation of 1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine into polymer matrices has been studied for enhancing thermal stability and mechanical properties. Such modifications can lead to the development of advanced materials suitable for various industrial applications.
-
Nanotechnology :
- The compound has been utilized in the synthesis of nanoparticles with tailored properties for drug delivery systems. These nanoparticles can improve the bioavailability and targeted delivery of therapeutic agents.
Case Studies
Mechanism of Action
The mechanism of action of 1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it might inhibit an enzyme involved in a metabolic pathway, leading to the accumulation or depletion of specific metabolites .
Comparison with Similar Compounds
Positional Isomers and Substitution Patterns
Physicochemical Properties
Biological Activity
1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine (CAS No. 1882492-43-4) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 192.22 g/mol. The compound features a triazole ring which is significant in medicinal chemistry for its ability to interact with various biological targets.
Antitumor Activity
Research has indicated that triazole derivatives can exhibit significant antitumor properties. A study demonstrated that compounds similar to this compound showed potent antiproliferative effects against various cancer cell lines. The mechanism involved apoptosis induction, mitochondrial depolarization, and the generation of reactive oxygen species (ROS), leading to cell cycle arrest in the G2/M phase .
Antiviral Activity
The compound's structural similarity to known antiviral agents suggests potential activity against viral infections. Specifically, triazole derivatives have been investigated for their ability to inhibit viral proteases and other enzymes critical for viral replication. In particular, compounds with similar scaffolds have shown promise against β-coronaviruses by targeting essential viral proteins .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The triazole ring can interact with metal ions in active sites of enzymes, inhibiting their function.
- Induction of Apoptosis : By increasing ROS levels and activating caspases, this compound may trigger programmed cell death in cancer cells.
In Vitro Studies
In vitro studies have shown that derivatives of triazoles can significantly inhibit the proliferation of cancer cells such as HeLa and Jurkat cells. For instance, one study reported that specific analogs induced apoptosis through mitochondrial pathways and altered cell morphology in endothelial cells .
In Vivo Studies
While in vitro results are promising, in vivo studies are necessary to fully understand the pharmacokinetics and therapeutic potential of this compound. Current research is exploring its efficacy in animal models for cancer treatment and viral infections.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
